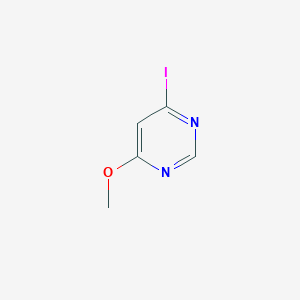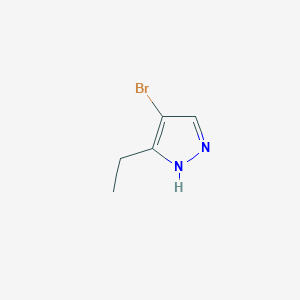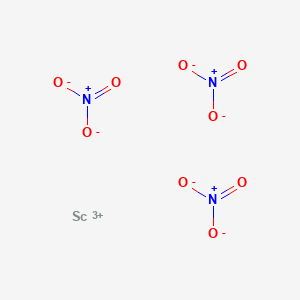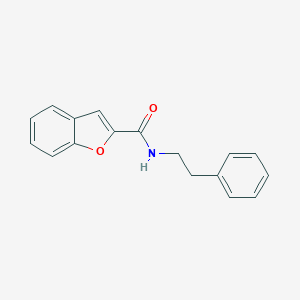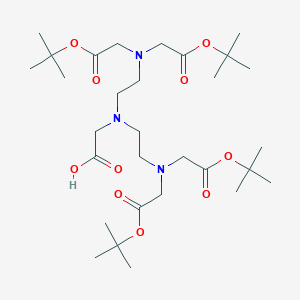
(E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Descripción general
Descripción
“(E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one” is a chemical compound that belongs to the class of organic compounds known as chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They are known to possess various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Synthesis Analysis
The synthesis of “this compound” and its derivatives can be achieved through various methods. One such method involves the addition of 4-chlorothiophenol to a furan-containing chalcone analogue, which results in the formation of the corresponding β-arylmercapto ketone . This ketone can then be reduced to the β-arylmercapto alcohol .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) can be used to determine the structure of this compound . Additionally, Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can provide information about the vibrational modes of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be quite diverse. For instance, it can undergo addition and ring closure reactions to form novel furan derivatives . Furthermore, it can participate in the Stetter reaction with benzaldehyde and thiophene-2-carboxaldehyde to yield butane-1,4-diones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 232.66 . Other properties such as its density, melting point, and boiling point can be determined using specific analytical methods .
Aplicaciones Científicas De Investigación
Antioxidant Properties
A study by Prabakaran et al. (2021) synthesized a series of derivatives from (E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one and evaluated their antioxidant properties. These compounds demonstrated potential as antioxidants, supported by in vitro activity and molecular docking studies (Prabakaran et al., 2021).
Anti-inflammatory and Antibacterial Agents
Research by Ravula et al. (2016) involved synthesizing novel pyrazoline derivatives, including this compound, which exhibited significant anti-inflammatory and antibacterial activities. This study highlighted the compound's potential in developing new therapeutic agents (Ravula et al., 2016).
Molecular Structure and Spectroscopic Analysis
Najiya et al. (2014) focused on the molecular structure, spectroscopic properties, and electronic behavior of this compound. Their study provided insights into the compound's stability, electronic transitions, and potential applications in materials science (Najiya et al., 2014).
Photophysical Properties
Kumari et al. (2017) investigated the photophysical properties of chalcone derivatives, including this compound. Their research highlighted the compound's solvatochromic effects, which are essential for understanding its behavior in different solvent environments (Kumari et al., 2017).
Electronic Properties and Chemical Reactivity
Adole et al. (2020) conducted a comprehensive study on the electronic properties and chemical reactivity of this compound. Their research used density functional theory to explore the compound's molecular structure and reactivity, offering valuable insights for its potential applications (Adole et al., 2020).
Nonlinear Optical Properties
Shkir et al. (2019) studied the nonlinear optical properties of chalcone derivatives, including this compound. Their findings are significant for the development of materials with potential applications in optoelectronic devices (Shkir et al., 2019).
Direcciones Futuras
The future directions for research on “(E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one” could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of chalcones, this compound could be a promising candidate for drug development .
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRFCMNOLFOGST-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14385-65-0 | |
| Record name | NSC21621 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B178664.png)

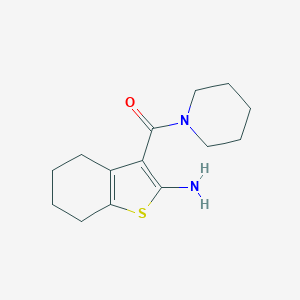
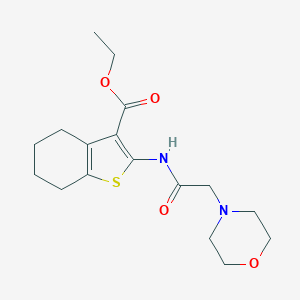

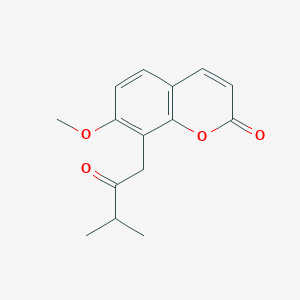
![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)
